Cbz-ala-phe(CH(OH)CH2)ala-val-valinol
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Overview
Description
Preparation Methods
The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves multiple steps, typically starting with the protection of amino groups using carbobenzyloxy (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using Cbz groups.
Peptide Bond Formation: The protected amino acids are then coupled using peptide coupling reagents.
Introduction of Hydroxyethylene Group: The hydroxyethylene group is introduced through a specific reaction involving the corresponding aldehyde and a reducing agent.
Deprotection: The final step involves the removal of the Cbz protecting groups under hydrogenation conditions.
Chemical Reactions Analysis
Cbz-ala-phe(CH(OH)CH2)ala-val-valinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cbz-ala-phe(CH(OH)CH2)ala-val-valinol has several scientific research applications:
Chemistry: It is used as a model compound in the study of peptide synthesis and hydroxyethylene isosteres.
Biology: The compound is used in the study of enzyme inhibition, particularly HIV-1 protease inhibition.
Medicine: It has potential therapeutic applications as an antiviral agent, specifically in the treatment of HIV.
Mechanism of Action
The mechanism of action of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves the inhibition of HIV-1 protease. The hydroxyethylene group mimics the transition state of the peptide bond cleavage, thereby binding to the active site of the protease and preventing the cleavage of the viral polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious .
Comparison with Similar Compounds
Cbz-ala-phe(CH(OH)CH2)ala-val-valinol can be compared with other HIV-1 protease inhibitors such as:
Saquinavir: Another HIV-1 protease inhibitor with a different chemical structure but similar mechanism of action.
Ritonavir: Known for its ability to inhibit cytochrome P450 enzymes in addition to HIV-1 protease.
The uniqueness of this compound lies in its hydroxyethylene isostere, which provides a distinct mechanism of inhibition compared to other protease inhibitors.
Properties
CAS No. |
146794-68-5 |
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Molecular Formula |
C34H50N4O7 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
benzyl N-[1-[[3-hydroxy-6-[[1-[(1-hydroxy-3-methylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-methyl-6-oxo-1-phenylhexan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O7/c1-21(2)28(19-39)37-33(43)30(22(3)4)38-31(41)23(5)17-29(40)27(18-25-13-9-7-10-14-25)36-32(42)24(6)35-34(44)45-20-26-15-11-8-12-16-26/h7-16,21-24,27-30,39-40H,17-20H2,1-6H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41) |
InChI Key |
SXCKAQFFUIJSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)CC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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